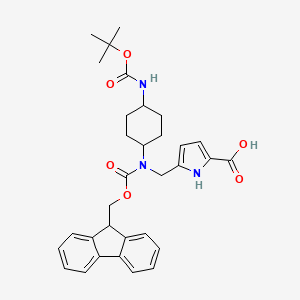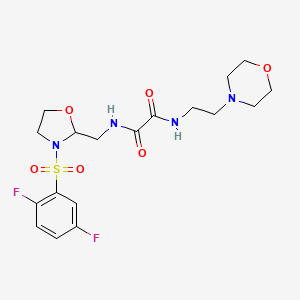
4-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would be expected to show conjugation between the thiophene and pyridine rings, which could have significant effects on its chemical properties and reactivity. The electron-withdrawing carboxamide could potentially stabilize the molecule and influence its reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction, or the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Synthesis and Derivative Exploration
Research into thiophene-based compounds highlights their significance in the synthesis of heterocyclic frameworks. The versatility of thiophene derivatives, akin to "4-bromo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide," is underscored by their application in synthesizing a plethora of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and triazines. These compounds exhibit a wide range of biological activities, showcasing the potential of thiophene derivatives in medicinal chemistry (Mohareb et al., 2004).
Crystallographic Insights
The crystallographic analysis of thiophene-based compounds provides foundational insights into their structural characteristics, which are crucial for designing compounds with desired properties. Studies involving compounds structurally related to "this compound" have revealed intricate details regarding molecular geometry, facilitating the rational design of heterocyclic compounds with optimized properties (Armas et al., 2003).
Material Science Applications
The synthesis and characterization of thiophene derivatives extend beyond pharmaceutical applications, venturing into material science. Compounds derived from thiophene, resembling "this compound," have been explored for their potential as photostabilizers for materials like poly(vinyl chloride). This indicates the broader applicability of these compounds in enhancing the durability and lifespan of materials subjected to photodegradation (Balakit et al., 2015).
Chemosensor Development
In the realm of analytical chemistry, thiophene-based compounds are pivotal in the development of chemosensors. These compounds, through structural modification and functionalization, can be engineered to exhibit selective and sensitive detection of metal ions, showcasing their utility in environmental monitoring and bioanalysis (Gosavi-Mirkute et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and regulation of gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
4-bromo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-11-7-13(21-9-11)15(19)18-8-10-3-1-5-17-14(10)12-4-2-6-20-12/h1-7,9H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFQOHHXIIQCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2983446.png)


![1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2983451.png)



![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)

![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)
![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)

![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)
